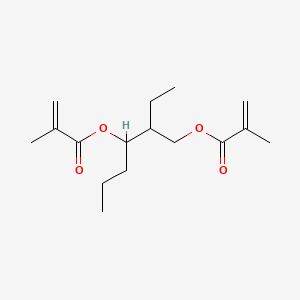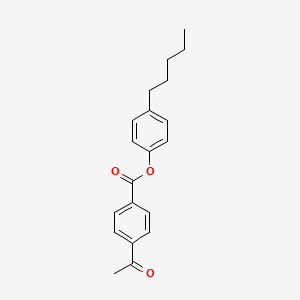
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is an organic compound that features a phenol group substituted with diphenylphosphoryl and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
2,3,5,6-tetramethylphenol+diphenylphosphoryl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to phosphines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated tetramethylphenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of flame retardants and other materials with enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Used in similar synthetic applications but has different reactivity due to the presence of the azide group.
Tetramethylphenol derivatives: Share the phenol core but differ in their substituents, leading to variations in reactivity and applications.
Phosphorylated phenols: Compounds with similar phosphoryl groups but different phenolic structures.
Uniqueness
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is unique due to the combination of the bulky diphenylphosphoryl group and the sterically hindered tetramethylphenol core
Eigenschaften
CAS-Nummer |
66830-43-1 |
|---|---|
Molekularformel |
C22H23O2P |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C22H23O2P/c1-15-17(3)22(18(4)16(2)21(15)23)25(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 |
InChI-Schlüssel |
VJWRDZFERXNFHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)

![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
